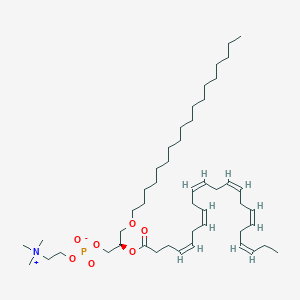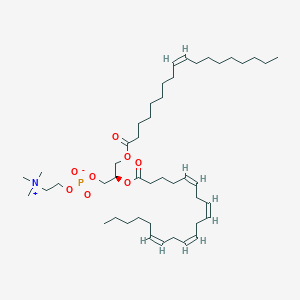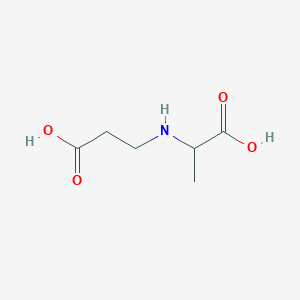
beta-Alanopine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Beta-alanopine is an amino dicarboxylic acid. It derives from a propionic acid.
科学的研究の応用
Plant Stress Tolerance : β-Alanine betaine, a derivative of β-Alanine, plays a role in plant tolerance to environmental stresses such as salinity and hypoxia. It is synthesized in the Plumbaginaceae family via S-adenosyl-L-methionine-dependent N-methylation, indicating potential for metabolic engineering in stress tolerance mechanisms (Rathinasabapathi et al., 2001).
Exercise Performance : β-Alanine supplementation has been found to improve sprint performance in endurance cycling, suggesting its potential as an ergogenic aid in sports performance (van Thienen et al., 2009).
Muscle Carnosine Levels : Chronic β-Alanine supplementation can augment intramuscular carnosine content, which is linked to improved exercise homeostasis and excitation-contraction coupling (Blancquaert et al., 2015).
Biotechnological Production : β-Alanine, being the only naturally occurring β-amino acid, has attracted interest due to its use as a precursor in various industrial applications. Its biological production is gaining attention as an alternative to chemical methods, with potential in medicine, feed, and food industries (Wang et al., 2021).
Biochemical Pathways in Yeast : In Saccharomyces cerevisiae, the ALD2 and ALD3 genes are essential for β-alanine biosynthesis, playing a crucial role in the cellular biosynthesis of coenzyme A (White et al., 2003).
Effects on Cognitive Function and Brain Homocarnosine : While β-Alanine supplementation influences muscle carnosine levels, its effects on cognitive function and brain homocarnosine/carnosine signal are yet to be conclusively determined (Solis et al., 2015).
Metabolic Engineering for Enhanced Biosynthesis : Metabolic engineering strategies have been employed in Escherichia coli for enhancing β-Alanine biosynthesis, demonstrating the potential for industrial production of β-Alanine (Wang et al., 2021).
特性
製品名 |
beta-Alanopine |
|---|---|
分子式 |
C6H11NO4 |
分子量 |
161.16 g/mol |
IUPAC名 |
2-(2-carboxyethylamino)propanoic acid |
InChI |
InChI=1S/C6H11NO4/c1-4(6(10)11)7-3-2-5(8)9/h4,7H,2-3H2,1H3,(H,8,9)(H,10,11) |
InChIキー |
OAWHMSFCLIYBHE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)NCCC(=O)O |
正規SMILES |
CC(C(=O)O)NCCC(=O)O |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




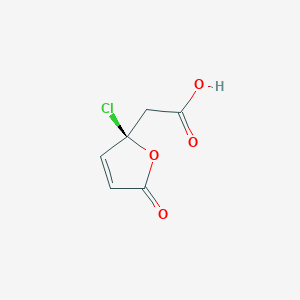

![3-[(4R,5R)-4-carbamoyl-2-[4-(3-hydroxypropoxy)phenyl]-5-phenyl-5H-oxazol-4-yl]propanoic acid tert-butyl ester](/img/structure/B1263919.png)
![(15R)-13-[(3-methoxyphenyl)methyl]-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263920.png)
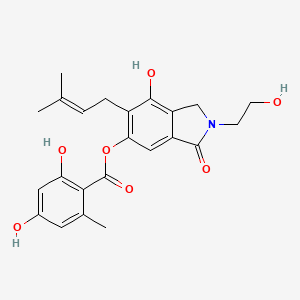
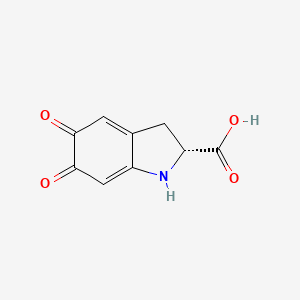
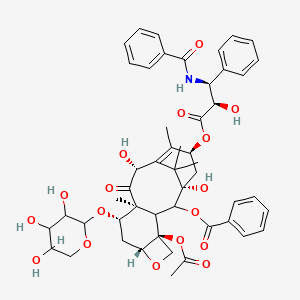
![N-[1-(4-tert-butylphenyl)-4,5,6,7-tetrahydroindazol-4-yl]-4-methyl-5-thiadiazolecarboxamide](/img/structure/B1263925.png)
![2-[3-(beta-D-glucopyranosyloxy)-4,5-dihydroxyphenyl]-7-hydroxy-5-oxidochromenium-3-yl 6-O-(carboxylatoacetyl)-beta-D-glucopyranoside](/img/structure/B1263926.png)


